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Compound Name: 2,6-Dimethyl-4-nitrosophenol

Cat. No.: B077472 Get Quote

For Immediate Publication

This guide provides a detailed comparison of the acidity of substituted nitrosophenols and

nitrophenols, crucial for understanding their reactivity, bioavailability, and interaction with

biological systems. The acidity, quantified by the pKa value, is a fundamental property

influencing molecular behavior in medicinal chemistry and materials science.

Quantitative Acidity Comparison
The acidity of a phenol is significantly influenced by the electronic effects of its substituents.

Electron-withdrawing groups, such as nitro (-NO₂) and nitroso (-NO), increase acidity by

stabilizing the resulting phenoxide anion. A lower pKa value corresponds to a stronger acid.

The experimental pKa values for various isomers of nitrophenol and nitrosophenol are

summarized below.
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Compound Substituent Position pKa Value

Phenol -H - 9.89[1]

o-Nitrophenol -NO₂ ortho 7.17 - 7.23[1][2]

m-Nitrophenol -NO₂ meta 8.28 - 9.3[1][3]

p-Nitrophenol -NO₂ para 7.14 - 7.15[1][2][4]

o-Nitrosophenol -NO ortho ~6.3 (estimated)[4]

p-Nitrosophenol -NO para 6.2 - 6.48[4]

2,4-Dinitrophenol -NO₂ ortho, para 4.5[3]

2,4,6-Trinitrophenol -NO₂ ortho, para, ortho 0.5[3]

Key Observations:

Nitrophenols vs. Phenol: All nitrophenol isomers are significantly more acidic than phenol

due to the electron-withdrawing nature of the nitro group.[5]

Nitrosophenols vs. Nitrophenols: Nitrosophenols are generally more acidic than their

corresponding nitrophenol analogs. This is attributed to the strong electron-withdrawing

ability of the nitroso group.

Positional Isomerism (Nitrophenols): The acidity order for nitrophenol isomers is generally

para > ortho > meta.[6][7][8]

The para and ortho isomers are more acidic than the meta isomer because the electron-

withdrawing nitro group can effectively delocalize the negative charge of the phenoxide ion

through both the inductive (-I) and resonance (-R) effects.[6][9]

In the meta position, only the weaker inductive effect is operative.[6][9]

p-Nitrophenol is slightly more acidic than o-nitrophenol. This is because the ortho isomer is

stabilized by intramolecular hydrogen bonding between the hydroxyl and nitro groups,

which makes the proton more difficult to remove.[6][7][8]
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Multiple Substitutions: Increasing the number of electron-withdrawing nitro groups,

particularly at the ortho and para positions, dramatically increases acidity, as seen with 2,4-

dinitrophenol and 2,4,6-trinitrophenol (picric acid).[3]

Factors Influencing Acidity: A Logical Framework
The acidity of a substituted phenol is determined by the stability of its conjugate base (the

phenoxide ion). Electron-withdrawing groups (EWGs) stabilize the anion, increasing acidity,

while electron-donating groups (EDGs) destabilize it, decreasing acidity. The following diagram

illustrates the key electronic effects at play.
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Caption: Factors influencing the acidity of substituted phenols.

Experimental Protocol: Spectrophotometric pKa
Determination
The pKa values cited in this guide are typically determined using UV-Vis spectrophotometry, a

robust method that relies on the different absorption spectra of the protonated (acidic) and

deprotonated (basic) forms of a compound.[10][11]

Principle: The Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])) is the foundation of

this method. By measuring the ratio of the deprotonated form ([A⁻], phenoxide) to the

protonated form ([HA], phenol) in a series of buffered solutions of known pH, the pKa can be

determined graphically or mathematically.[12]

Detailed Methodology:

Preparation of Solutions:

Stock Solution: A concentrated stock solution of the phenol is prepared in a suitable

solvent (e.g., DMSO or ethanol).[10]

Buffer Solutions: A series of buffer solutions spanning a range of pH values around the

expected pKa of the analyte are prepared.[12]

Acidic Solution (Pure HA form): A solution of the phenol is prepared in a highly acidic

medium (e.g., dilute HCl) to ensure the compound is almost exclusively in its protonated

(HA) form.

Basic Solution (Pure A⁻ form): A solution of the phenol is prepared in a highly basic

medium (e.g., dilute NaOH) to ensure the compound is almost exclusively in its

deprotonated (A⁻) form.

Spectrophotometric Measurement:

The UV-Vis absorption spectra of the acidic and basic solutions are recorded to identify

the wavelengths of maximum absorbance (λ_max) for the HA and A⁻ forms, respectively.
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The absorbance of each buffered solution is measured at these two wavelengths.

Data Analysis:

The absorbance data at a specific wavelength for each buffered solution is used to

calculate the ratio [A⁻]/[HA].

A plot of pH versus log([A⁻]/[HA]) is generated. The pKa is the pH at which the line

intersects the y-axis (where log([A⁻]/[HA]) = 0, meaning [A⁻] = [HA]).[12]

The following diagram outlines the typical workflow for this experimental procedure.
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Caption: Workflow for spectrophotometric pKa determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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